Ulixertinib

概要

説明

Ulixertinib, also known as BVD-523, is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It has shown potent preclinical activity in BRAF- and RAS-mutant cell lines . It is currently in clinical trials for the treatment of a wide range of tumors .

Molecular Structure Analysis

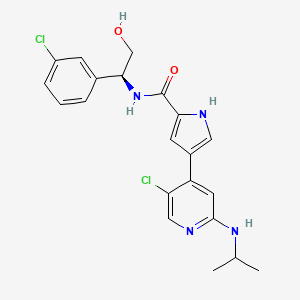

The molecular formula of Ulixertinib is C21H22Cl2N4O2 . Its molecular weight is 433.33 . The structure is complex, with multiple rings and functional groups .

Chemical Reactions Analysis

While specific chemical reactions involving Ulixertinib are not detailed in the available literature, it is known that Ulixertinib acts as a potent inhibitor of the ERK1/2 kinases . This inhibition is achieved through ATP competition, indicating that Ulixertinib likely interacts with the ATP-binding site of these kinases .

Physical And Chemical Properties Analysis

Ulixertinib is a solid substance . Its molecular weight is 433.33 . Unfortunately, the available literature does not provide more detailed physical and chemical properties.

科学的研究の応用

1. Oncology: Combination of Ulixertinib and KRAS G12C Inhibition

- Summary of Application : Ulixertinib, a first-in-class and best-in-class small molecule inhibitor of ERK1/2, is being investigated in several oncology clinical trials, both as a single agent and in combination with other therapeutics. It has demonstrated efficacy in patients with tumors harboring alterations within the RAS-MAPK pathway .

- Methods of Application : The efficacy of ERK1/2 inhibitor, ulixertinib, in combination with KRAS G12C inhibitor, adagrasib, was assessed in cell line derived xenograft models harboring KRAS G12C mutations .

- Results or Outcomes : Combination treatment resulted in superior tumor growth inhibition compared to dosing of either single agent. Gene expression analysis showed differential expression of MAPK pathway genes in monotherapy versus combination therapy treated groups .

2. Pediatric Neuro-Oncology: Ulixertinib in Pediatric Low-Grade Glioma Models

- Summary of Application : Ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models .

- Methods of Application : The antitumoral activity of ulixertinib monotherapy as well as in combination with MEK inhibitors (MEKi), BH3-mimetics, or chemotherapy was investigated in pLGG. Patient-derived pLGG models reflecting the two most common alterations in the disease, KIAA1549: BRAF -fusion and BRAF V600E mutation were used for in vitro and in vivo (zebrafish embryos and mice) efficacy testing .

- Results or Outcomes : Ulixertinib inhibited MAPK pathway activity in both models, and reduced cell viability in BT40 with clinically achievable concentrations in the low nanomolar range. Combination treatment of ulixertinib with MEKi or BH3-mimetics showed strong evidence of antiproliferative synergy in vitro. In a preclinical mouse trial, ulixertinib mono- and combined therapies slowed tumor growth and increased survival .

3. Pancreatic Cancer: Combination of Ulixertinib and Chemotherapy

- Summary of Application : A study in pancreatic cancer models showed moderate to strong synergism of ulixertinib combined with chemotherapy (gemcitabine) in vitro, and strong synergism in tumor volume reduction in vivo .

- Methods of Application : The efficacy of ulixertinib in combination with gemcitabine was assessed in pancreatic cancer models .

- Results or Outcomes : The combination of ulixertinib and gemcitabine showed strong synergism in reducing tumor volume in vivo .

4. Non-Small Cell Lung Cancer (NSCLC): Combination of Ulixertinib and KRAS G12C Inhibition

- Summary of Application : Ulixertinib is being investigated in combination with KRAS G12C inhibitors, including AMG-510 (sotorasib), MRTX849 (adagrasib), and JDQ443, which have demonstrated efficacy in KRAS G12C -mutant cancers, including NSCLC .

- Methods of Application : The efficacy of ulixertinib in combination with KRAS G12C inhibitor, adagrasib, was assessed in cell line derived xenograft models harboring KRAS G12C mutations .

- Results or Outcomes : Combination treatment resulted in superior tumor growth inhibition compared to dosing of either single agent. Gene expression analysis showed differential expression of MAPK pathway genes in monotherapy versus combination therapy treated groups .

5. High-Risk Neuroblastoma: Ulixertinib Inhibits Growth

- Summary of Application : Ulixertinib, a first-in-class ERK-specific inhibitor, has shown promising antitumor activity in phase 1 clinical trials for advanced solid tumors. It significantly and dose-dependently inhibits cell proliferation and colony formation in different neuroblastoma cell lines, including patient-derived xenograft (PDX) cells .

- Methods of Application : The therapeutic potential of the ERK inhibitor ulixertinib in neuroblastoma was determined using a panel of neuroblastoma cell lines, PDX cell lines, and neuroblastoma xenograft mouse models .

- Results or Outcomes : Ulixertinib significantly and potently inhibited neuroblastoma cell proliferation and tumor growth, as well as prolonged survival in the treated mice. Additionally, ulixertinib synergistically sensitized neuroblastoma cells to the conventional chemotherapeutic drug doxorubicin .

6. Pediatric Low-Grade Glioma: Ulixertinib in Combination with Senolytics

- Summary of Application : In the NSG mouse model, the combination of ulixertinib with senolytics induced effects on tumor growth and survival comparable to ulixertinib monotherapy .

- Methods of Application : The efficacy of ulixertinib in combination with senolytics was assessed in the NSG mouse model .

- Results or Outcomes : The combination of ulixertinib with senolytics induced effects on tumor growth and survival comparable to ulixertinib monotherapy .

Safety And Hazards

Ulixertinib is intended for laboratory use and synthesis of substances . It should be handled with care to avoid inhalation, contact with eyes and skin, and formation of dust and aerosols . In case of contact, the affected area should be washed with copious amounts of soap and water . If ingested or inhaled, medical attention should be sought immediately .

将来の方向性

Ulixertinib has shown promising results in preclinical trials and is currently in clinical trials for the treatment of a wide range of tumors . It has demonstrated significant and dose-dependent inhibition of cell proliferation and colony formation in different cell lines, including patient-derived xenograft (PDX) cells . This provides proof-of-concept pre-clinical evidence for exploring Ulixertinib as a novel therapeutic approach for various cancers .

特性

IUPAC Name |

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERXGMCDHOLSS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025683 | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ulixertinib | |

CAS RN |

869886-67-9 | |

| Record name | Ulixertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulixertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)

![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)

![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)

![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)

![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)